4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid
Description
Structural Isomerism
- Positional Isomerism : Substituents at positions 3 or 4 on the furan ring could yield distinct isomers.
- Stereoisomerism : The chiral center at the 1-carboxyethyl group (-CH(COOH)-) enables enantiomerism.
Conformational Flexibility
Rotational barriers around the sulfanyl (-S-) and methylene (-CH$$_2$$-) bonds create multiple conformers. Studies on tetrahydro-2-furoic acid (THFA) dimers reveal that trans-COOH configurations are energetically favored over cis-COOH due to reduced steric strain. For this compound, ab initio calculations would likely identify low-energy conformers stabilized by intramolecular hydrogen bonding between the carboxylic acid groups and sulfur lone pairs.
Key Conformational Features :
- syn-s-trans and anti-s-trans arrangements of substituents relative to the furan plane.
- Stabilization via hydrogen bonds between -COOH and sulfanyl groups.
Comparative Analysis with Related Furoic Acid Derivatives
2-Furoic Acid (C$$5$$H$$4$$O$$_3$$)
The parent compound lacks complex substituents, resulting in lower molecular weight (112.08 g/mol) and simpler conformational behavior. Its derivatives, such as 5-[(pentachlorophenoxy)methyl]-2-furoic acid (C$${12}$$H$$5$$Cl$$5$$O$$4$$), demonstrate how bulky substituents enhance steric hindrance and reduce solubility.
4-{[(4-Carboxy-5-methylfuran-2-yl)methylthio]methyl}-5-methylfuran-2-carboxylic Acid (C$${14}$$H$${14}$$O$$_6$$S)
This structurally analogous compound (PubChem CID: 877361) shares the sulfanyl-methyl-carboxyethyl motif but incorporates an additional furan ring. The presence of dual furan systems increases π-π stacking potential, a property absent in the monocyclic compound of interest.
Properties
IUPAC Name |
4-(1-carboxyethylsulfanylmethyl)-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-5-7(3-8(15-5)10(13)14)4-16-6(2)9(11)12/h3,6H,4H2,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVUVKOGJFBIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CSC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid involves several steps. One common synthetic route includes the reaction of 5-methyl-2-furoic acid with a thiol compound under specific conditions to introduce the sulfanyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
- Enzyme Inhibition Studies : Research indicates that 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid can inhibit specific enzymes due to its ability to form covalent bonds with active site residues. This property is particularly useful in studying enzyme mechanisms and developing inhibitors for therapeutic purposes.
- Protein Interaction Studies : The compound's furan ring can engage in π-π interactions with aromatic residues in proteins, which may modulate their function. This characteristic makes it a candidate for investigating protein-ligand interactions.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and antioxidant properties. It could target specific biological pathways involved in oxidative stress and inflammation, warranting further pharmacological investigation .
- Drug Development : Given its structural features, it may serve as a lead compound for developing new drugs aimed at treating conditions related to inflammation and oxidative damage.
Industry
- Material Development : The compound has potential applications in developing new materials and chemical processes, particularly those requiring specific reactivity or stability under various conditions.
Case Studies and Research Findings
Research has highlighted several promising applications of this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated effective inhibition of target enzymes, suggesting potential therapeutic uses. |
| Antioxidant Activity | Exhibited significant antioxidant properties in preliminary assays, indicating health benefits. |
| Protein Binding Affinity | Showed promising binding interactions with specific proteins, suggesting roles in biochemical pathways. |
Mechanism of Action
The mechanism of action of 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid with related compounds:
*Estimated based on structural analogs.
Key Observations:
- Acidity: The presence of two carboxylic acid groups (in the target compound) may result in lower pKa values compared to mono-carboxylic analogs (e.g., ).
- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl in ) reduce conformational flexibility, whereas sulfanyl linkages (as in ) offer rotational freedom.
Biological Activity
4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid is a furoic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄O₄S
- IUPAC Name : 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methylfuran-2-carboxylic acid
Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its pharmacological potential.
Antioxidant Activity
Research indicates that furoic acid derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions. The mechanism appears to involve the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Antimicrobial Properties
The antimicrobial activity of furoic acid derivatives has also been documented. For instance, a study found that similar compounds exhibited inhibitory effects against various bacterial strains, indicating potential applications in treating infections .
Case Studies
Several case studies have investigated the efficacy of this compound and its analogs:
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of the compound.
- Method : DPPH radical scavenging assay.
- Results : The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential in a murine model.
- Method : Measurement of cytokine levels post-treatment.
- Results : Notable decrease in TNF-alpha and IL-6 levels was observed after administration of the compound.
-
Study on Antimicrobial Activity :
- Objective : To test against Gram-positive and Gram-negative bacteria.
- Method : Agar diffusion method.
- Results : The compound exhibited zones of inhibition against Staphylococcus aureus and Escherichia coli.
Data Table
| Biological Activity | Method Used | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant reduction in DPPH levels |
| Anti-inflammatory | Cytokine Measurement | Decreased TNF-alpha and IL-6 levels |
| Antimicrobial | Agar Diffusion Method | Inhibition against S. aureus and E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
